methyl (1R,2R,4S)-4-[(2R,4S,5R,6S)-4-(dimethylamino)-5-[[(1S,3S,5S,8R,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate
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Overview
Description
Cinerubin B is a natural compound produced by certain strains of the genus Streptomyces. It is an anthracycline antibiotic known for its bioactive properties, particularly its anticancer and antimicrobial activities .
Preparation Methods
Cinerubin B is typically isolated from the culture broth of Streptomyces species. The preparation involves fermentation of the Streptomyces strain, followed by extraction and purification processes. The fermentation is carried out under controlled conditions, including specific temperature, pH, and nutrient media to optimize the yield of Cinerubin B .
Chemical Reactions Analysis
Cinerubin B undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Cinerubin B has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the synthesis and modification of anthracycline antibiotics.
Biology: Cinerubin B is studied for its effects on cellular processes, including its ability to induce cellular senescence and apoptosis.
Industry: Cinerubin B is explored for its antimicrobial properties, making it a candidate for developing new antibiotics
Mechanism of Action
Cinerubin B exerts its effects primarily by inducing the transcription of the p16INK4a gene, leading to cellular senescence. It also activates the p21 gene, which plays a role in cell cycle regulation. These actions result in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Cinerubin B is similar to other anthracycline antibiotics such as doxorubicin, daunorubicin, and aclacinomycin A. it is unique in its potent ability to induce p16 and p21 transcription at relatively low concentrations. This makes it a promising candidate for further research and development in anticancer therapies .
Properties
Molecular Formula |
C42H51NO16 |
---|---|
Molecular Weight |
825.8 g/mol |
IUPAC Name |
methyl (1R,2R,4S)-4-[(2R,4S,5R,6S)-4-(dimethylamino)-5-[[(1S,3S,5S,8R,10S,12S,14S)-5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl]oxy]-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7,10-tetrahydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate |
InChI |
InChI=1S/C42H51NO16/c1-8-42(51)15-27(30-19(34(42)40(50)52-7)11-20-31(36(30)48)37(49)33-23(45)10-9-22(44)32(33)35(20)47)57-28-12-21(43(5)6)38(17(3)53-28)58-29-14-25-39(18(4)54-29)59-41-26(56-25)13-24(46)16(2)55-41/h9-11,16-18,21,25-29,34,38-39,41,44-45,48,51H,8,12-15H2,1-7H3/t16-,17-,18-,21-,25-,26+,27-,28-,29-,34-,38-,39-,41+,42+/m0/s1 |
InChI Key |
ZBDDFHXUDIPRSM-GFIXRQRYSA-N |
Isomeric SMILES |
CC[C@]1(C[C@@H](C2=C(C3=C(C=C2[C@H]1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)O[C@H]5C[C@@H]([C@H]([C@@H](O5)C)O[C@H]6C[C@H]7[C@H]([C@@H](O6)C)O[C@@H]8[C@H](O7)CC(=O)[C@@H](O8)C)N(C)C)O |
Canonical SMILES |
CCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC7C(C(O6)C)OC8C(O7)CC(=O)C(O8)C)N(C)C)O |
Origin of Product |
United States |
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